Primary Carboxamide at Position 3 Confers Distinct Hydrogen-Bond Donor Capacity Relative to N-Methylated Analogs
The target compound bears a primary carboxamide (-CONH2) at the thiophene 3-position, providing two hydrogen-bond donor (HBD) atoms. In contrast, the closest analog CAS 864974-72-1 incorporates an N-methyl carboxamide (-CONHCH3), which reduces HBD count to one . Hydrogen-bond donor count is a critical parameter in drug-likeness filters (Lipinski Rule of Five) and directly influences aqueous solubility and target engagement [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 (primary carboxamide at C3) |
| Comparator Or Baseline | CAS 864974-72-1: HBD = 1 (N-methyl carboxamide at C3) |
| Quantified Difference | Target compound: 2 HBD; N-methyl analog: 1 HBD (Δ = +1 HBD) |
| Conditions | Structural analysis based on canonical SMILES and molecular formula (C19H17N3O4S2 vs C20H19N3O4S2) |
Why This Matters
An additional hydrogen-bond donor can significantly alter solubility, permeability, and protein-ligand interaction profiles, making the primary carboxamide form a distinct chemical entity for screening library design.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
